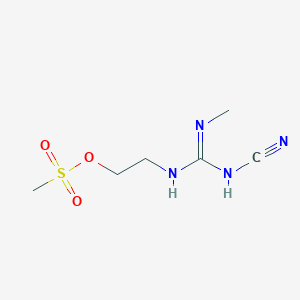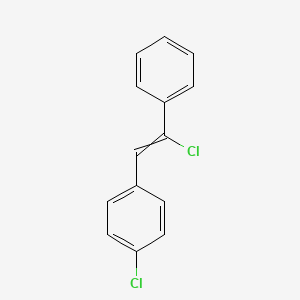
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene is an organic compound with the molecular formula C14H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 2-chloro-2-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene can be synthesized through various methods. One common method involves the reaction of 1-chloro-4-iodobenzene with 2-chloro-2-phenylethylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alkanes.
Scientific Research Applications
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-chloro-2-phenylethenyl)benzene involves its interaction with specific molecular targets. The chloro groups and the phenylethenyl moiety allow the compound to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-cyano-2-phenylethenyl)benzene: Similar structure but with a cyano group instead of a chloro group.
1-Chloro-4-(2-bromo-2-phenylethenyl)benzene: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-4-(2-methyl-2-phenylethenyl)benzene: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
1-Chloro-4-(2-chloro-2-phenylethenyl)benzene is unique due to the presence of two chloro groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
75354-71-1 |
|---|---|
Molecular Formula |
C14H10Cl2 |
Molecular Weight |
249.1 g/mol |
IUPAC Name |
1-chloro-4-(2-chloro-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H10Cl2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10H |
InChI Key |
LEZVTCQNLGHVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


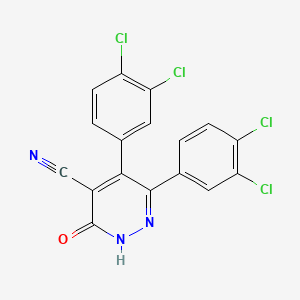

![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
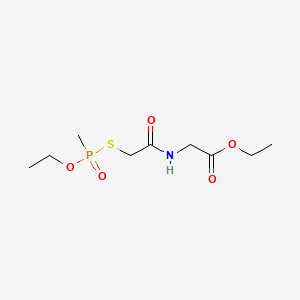
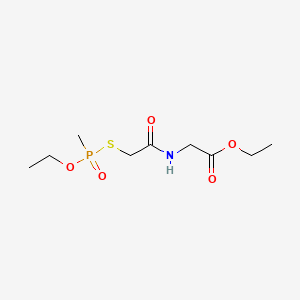

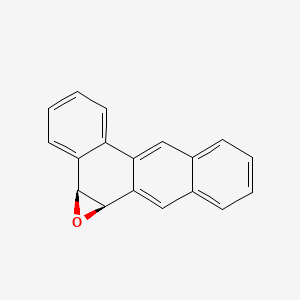
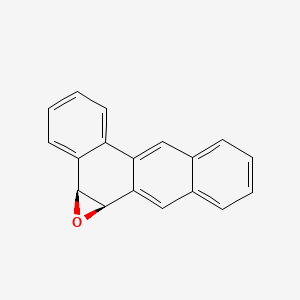

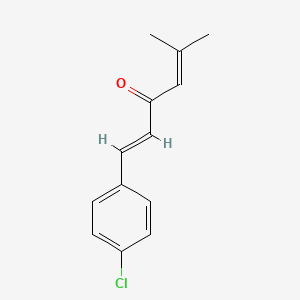
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
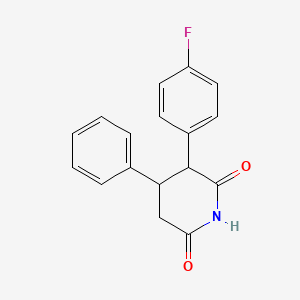
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
